1H-Benzimidazole-6-carboxylic acid, 2-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-6-carboxylic acid, 2-bromo-: is a heterocyclic compound with the following chemical formula:
C9H6BrN3O2
. It belongs to the imidazole family, which is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazoles exhibit both acidic and basic properties due to the presence of two nitrogen atoms .Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes can yield 1H-Benzimidazole-6-carboxylic acid, 2-bromo- . One common approach involves the bromination of 1H-Benzimidazole-6-carboxylic acid , which introduces the bromine substituent at the desired position . The detailed reaction conditions and mechanisms would depend on the specific synthetic method employed.
Industrial Production: While information on large-scale industrial production methods for this compound is limited, it is likely that specialized chemical manufacturers utilize efficient and scalable processes to produce it.
Analyse Chemischer Reaktionen
Reactivity:
1H-Benzimidazole-6-carboxylic acid, 2-bromo-: can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles or leaving groups.
Oxidation and Reduction Reactions: Depending on the reaction conditions, the compound may undergo oxidation or reduction.
Acid-Base Reactions: Due to its amphoteric nature, it can act as both an acid and a base.
Bromination: Bromine or a brominating agent (e.g., N-bromosuccinimide) is commonly used for introducing the bromine substituent.
Base-Catalyzed Hydrolysis: To convert the ester form of the compound to the carboxylic acid.
Major Products: The major products formed during these reactions would include various derivatives of 1H-Benzimidazole-6-carboxylic acid, 2-bromo- based on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Antibacterial and Antifungal Properties: Some derivatives exhibit antibacterial and antifungal activities.
Biological Studies: It may be used as a probe in biological studies due to its structural features.
Fine Chemicals: Used in the production of specialty chemicals and pharmaceutical intermediates.
Wirkmechanismus
The specific mechanism by which 1H-Benzimidazole-6-carboxylic acid, 2-bromo- exerts its effects would depend on its derivatives and intended applications. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
. Its uniqueness lies in the presence of the bromine substituent at the 2-position.
Eigenschaften
CAS-Nummer |
933730-03-1 |
---|---|
Molekularformel |
C8H5BrN2O2 |
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
2-bromo-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
QYNMDHIBASYCCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.